molecular formula C16H17FN4O3 B5574100 3-(2,5-dioxo-4-imidazolidinyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide

3-(2,5-dioxo-4-imidazolidinyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide

Cat. No.: B5574100
M. Wt: 332.33 g/mol
InChI Key: BBNUWFCUWYADNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxo-4-imidazolidinyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide is a useful research compound. Its molecular formula is C16H17FN4O3 and its molecular weight is 332.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.12846858 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Anticancer Applications

  • Antifungal Activity : Research has identified imidazole analogues of fluoxetine, which, by replacing the methylamino terminus with the imidazole ring, demonstrated potent anti-Candida activity. These compounds were found to be superior in activity to miconazole and other antifungal agents, suggesting their potential as novel antifungal therapies (Silvestri et al., 2004).
  • Anticancer Activity : A series of novel substituted imidazole analogs were synthesized and evaluated for their cytotoxicity against a panel of 60 human tumor cell lines. Certain analogs exhibited potent growth inhibition against specific cancer cell lines, highlighting their potential as lead compounds for antitumor agents (Penthala et al., 2011).

Molecular Stability and Structure

  • Molecular Stability : A study focused on the stability and structure of N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons revealed insights into electron delocalization's influence on compound stability. This research contributes to understanding the chemical behavior and potential applications of such compounds in various fields, including catalysis and material science (Hobbs et al., 2010).

Advanced Glycation End-products

  • Role in Glycation : Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) through interactions with amino acids. Research into the formation and characterization of these modifications provides essential insights into the complications of diabetes and some neurodegenerative diseases. This area of research offers a window into how similar compounds might interact within biological systems and contribute to disease pathology (Nemet et al., 2006).

Properties

IUPAC Name

3-(2,5-dioxoimidazolidin-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-21(14(22)5-4-13-15(23)20-16(24)19-13)8-11-7-9-6-10(17)2-3-12(9)18-11/h2-3,6-7,13,18H,4-5,8H2,1H3,(H2,19,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNUWFCUWYADNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(N1)C=CC(=C2)F)C(=O)CCC3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.